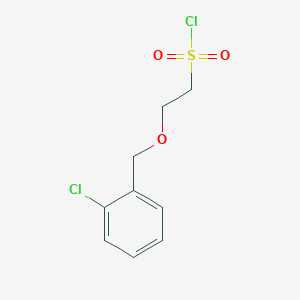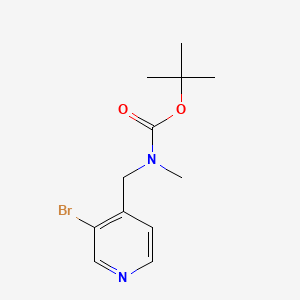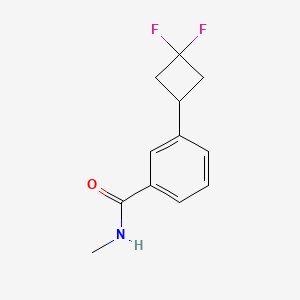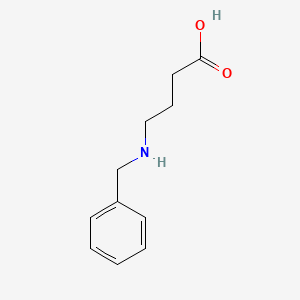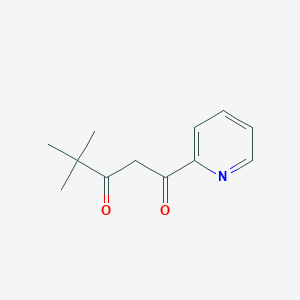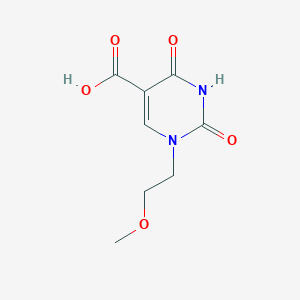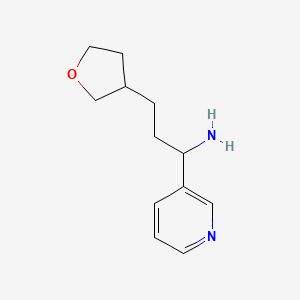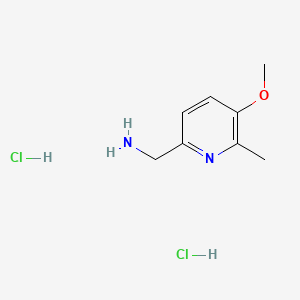
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with a molecular formula of C8H12N2O.2ClH. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5th position and a methyl group at the 6th position on the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride typically involves several steps:
Synthetic Routes: The starting material is usually a substituted pyridine derivative. The methoxy and methyl groups are introduced through specific reactions such as methylation and methoxylation.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The final product is purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation yields N-oxides, while reduction produces amine derivatives.
Applications De Recherche Scientifique
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific metabolites.
Comparaison Avec Des Composés Similaires
1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(6-methoxy-3-methylpyridin-2-yl)methanamine dihydrochloride and (5-methylpyridin-2-yl)methanamine share structural similarities.
Uniqueness: The presence of both methoxy and methyl groups at specific positions on the pyridine ring makes it unique, influencing its reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H14Cl2N2O |
|---|---|
Poids moléculaire |
225.11 g/mol |
Nom IUPAC |
(5-methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-8(11-2)4-3-7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H |
Clé InChI |
BXYXURYLUYJDDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)CN)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


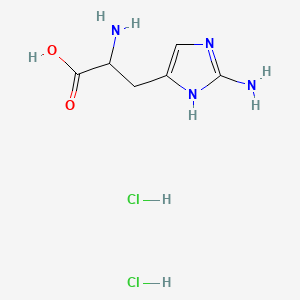
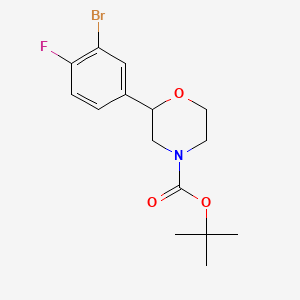
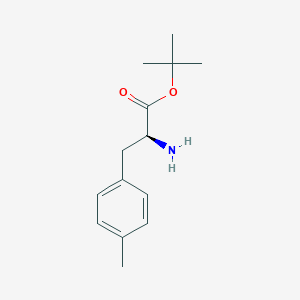
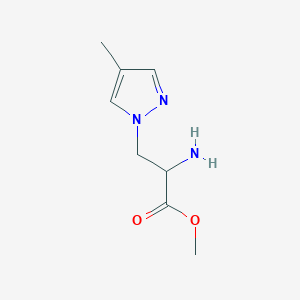
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)
